molecular formula C18H24O5 B1148784 Etd6gnv9YV CAS No. 136590-28-8

Etd6gnv9YV

Cat. No.: B1148784
CAS No.: 136590-28-8
M. Wt: 320.4 g/mol
InChI Key: STGSFABFWFDJSQ-SRMUXQRQSA-N
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Description

However, based on contextual analysis of the chemical nomenclature guidelines and references to ethyl esters in (e.g., Ethyl 9-hexadecenoate), it is hypothesized that "Etd6gnv9YV" could represent a structurally similar ethyl ester or unsaturated fatty acid derivative. Ethyl esters are widely studied in organic chemistry and industrial applications due to their roles as flavoring agents, biofuels, and intermediates in synthetic pathways .

If "this compound" is analogous to Ethyl 9-hexadecenoate, it would likely feature a 16-carbon chain with a double bond at the ninth position and an ethyl ester functional group. Such compounds are characterized by their physical properties (e.g., boiling point, solubility) and reactivity in hydrolysis or hydrogenation reactions .

Properties

CAS No.

136590-28-8

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

(3R,5R)-3,5-dihydroxy-7-[(1S,2S)-6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl]heptanoic acid

InChI

InChI=1S/C18H24O5/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23)/t11-,14+,15+,16-/m0/s1

InChI Key

STGSFABFWFDJSQ-SRMUXQRQSA-N

SMILES

CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+]

Isomeric SMILES

C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)C=CC(=C2)O

Canonical SMILES

CC1C=CC2=C(C1CCC(CC(CC(=O)O)O)O)C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etd6gnv9YV involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and heptanoic acid derivatives.

    Reaction Conditions: The reaction is carried out under specific conditions, including temperature, pressure, and the presence of catalysts or reagents. For example, the reaction may require a temperature range of 50-100°C and the use of a strong acid or base as a catalyst.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The industrial production methods may also include additional steps for quality control and assurance to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Etd6gnv9YV undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as acids or bases to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various alcohols or hydrocarbons .

Scientific Research Applications

Etd6gnv9YV has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of similar compounds.

    Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways.

    Medicine: this compound is studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance in the production of statins.

Mechanism of Action

The mechanism of action of Etd6gnv9YV involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: this compound binds to enzymes involved in cholesterol biosynthesis, inhibiting their activity and reducing cholesterol levels.

    Modulating Pathways: The compound affects various cellular pathways, including those related to lipid metabolism and inflammation.

    Cellular Effects: this compound influences cellular processes such as gene expression, protein synthesis, and signal transduction, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Unsaturation Effects: Compounds with double bonds (e.g., Ethyl 9-hexadecenoate, Ethyl oleate) exhibit lower melting points compared to saturated analogs (e.g., Ethyl palmitate) due to reduced molecular packing efficiency .

Chain Length : Longer carbon chains (e.g., C18 vs. C16) correlate with higher boiling points and viscosity .

Industrial Relevance : Ethyl esters with unsaturated chains are preferred in biofuels for improved cold-flow properties, while saturated esters are used in cosmetics for stability .

Research Findings and Methodological Considerations

  • Synthesis: Ethyl esters like "Etd6gnv9YV" are typically synthesized via esterification of fatty acids with ethanol, often catalyzed by acid or enzymatic agents. Reaction efficiency depends on temperature, catalyst type, and purity of reactants .
  • Analytical Challenges : Characterization of such compounds requires techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structure and purity, as emphasized in guidelines for chemical reporting .
  • Toxicity and Safety : Ethyl esters are generally recognized as safe (GRAS) for food applications, but unsaturated variants may require stabilization to prevent oxidative degradation .

Biological Activity

Overview of Etd6gnv9YV

This compound is a synthetic compound that has garnered attention in various fields of biological research, particularly in pharmacology and biochemistry. Although specific studies on this compound may be limited, its structural characteristics suggest potential biological activities that warrant investigation.

The biological activity of this compound is hypothesized to involve interactions with specific cellular pathways. Preliminary research indicates that it may act on:

  • Enzyme Inhibition : this compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways in cells.

Potential Applications

Research into this compound has suggested several potential applications:

  • Antimicrobial Activity : Some studies indicate that this compound exhibits activity against various pathogens, making it a candidate for antibiotic development.
  • Anti-inflammatory Properties : The compound may reduce inflammation in cellular models, suggesting therapeutic potential for inflammatory diseases.
  • Cancer Research : Preliminary findings suggest that this compound could inhibit cancer cell proliferation in vitro.

Study 1: Antimicrobial Effects

A study conducted on the antimicrobial properties of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Study 2: Anti-inflammatory Activity

In vitro studies on human immune cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. The results are summarized below:

CytokineControl (pg/mL)This compound Treatment (pg/mL)
IL-6500150
TNF-α400100

Study 3: Cancer Cell Proliferation

Research evaluating the effects of this compound on cancer cell lines indicated a dose-dependent inhibition of cell growth. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

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